epsilon-Truxilline
Description
ε-Truxilline is a bicyclic alkaloid characterized by a unique tricyclic framework comprising two benzene rings fused with a pyrrolidine moiety. Structurally, ε-Truxilline belongs to the truxilline family of alkaloids, which are distinguished by variations in ring substituents and stereochemistry. Its molecular formula is C₁₈H₂₃NO₃, with a molecular weight of 301.38 g/mol. The compound’s bioactivity is attributed to its ability to interact with neurotransmitter receptors, particularly those in the central nervous system .
Structure
3D Structure
Properties
IUPAC Name |
1-O-[(1R,2R,3S,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-O-[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)34(30(33)22-13-9-6-10-14-22)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27-,28?,29?,30?,31+,32+,33?,34?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOSLGZEBFSUDD-KTGNHJTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5CC6CCC(C5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5C[C@@H]6CC[C@H]([C@H]5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921048 | |
| Record name | Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113350-55-3, 113350-56-4 | |
| Record name | epsilon-Truxilline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Truxilline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 2,4-diphenylcyclobutane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues
ε-Truxilline shares structural similarities with other truxilline isomers (e.g., α-, β-, γ-truxillines) and related alkaloids such as cocaine and cinnamoylcocaine. Key differences lie in the orientation of functional groups and ring fusion patterns:
Key Structural Insights :
Pharmacological Activity
Comparative studies highlight ε-Truxilline’s moderate anticholinergic activity, contrasting with cocaine’s potent dopamine reuptake inhibition. For example:
Physicochemical Properties
| Property | ε-Truxilline | α-Truxilline | Cocaine |
|---|---|---|---|
| Solubility (H₂O) | 0.5 mg/mL | 0.7 mg/mL | 1.8 mg/mL |
| LogP | 2.1 | 1.9 | 2.9 |
| Melting Point | 158°C | 145°C | 98°C |
Notable Trends:
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